Benzenesulfonic acid, 4-undecyl-, sodium salt
Overview
Description
Benzenesulfonic acid, 4-undecyl-, sodium salt, also known as N-Undecylbenzenesulfonic Acid, is an anionic surfactant .
Synthesis Analysis
The synthesis of sulfonates, such as Benzenesulfonic acid, 4-undecyl-, sodium salt, is typically achieved through a sulfonation reaction in a continuous reactor like a falling film reactor. The reaction involves 4-C10-13-sec-alkylbenzene and sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .Molecular Structure Analysis
The molecular formula of Benzenesulfonic acid, 4-undecyl-, sodium salt is C6H5NaO3S . The IUPAC name is sodium;benzenesulfonate . The SMILES string representation is C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] which provides a way to represent the structure using ASCII strings .Chemical Reactions Analysis
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C. Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .Physical And Chemical Properties Analysis
Benzenesulfonic acid, 4-undecyl-, sodium salt is a white, crystalline solid . It is soluble in water . The density is 1.124 g/mL at 25 °C .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is also considered stable but is flammable and can cause moderate irritation to skin, eye, and respiratory system .
Future Directions
Benzenesulfonic acid, 4-undecyl-, sodium salt has been used in Raman spectroscopic determination of molecular structural features in sulfonated polystyrene resins. It was used as an electrolyte in the formation of polypyrrole coatings with varying surface morphology on stainless steel . These applications suggest potential future directions in the fields of spectroscopy and materials science.
properties
IUPAC Name |
sodium;4-undecylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSRNGXHHCIMV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-undecyl-, sodium salt | |
CAS RN |
20466-34-6 | |
Record name | Benzenesulfonic acid, 4-undecyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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